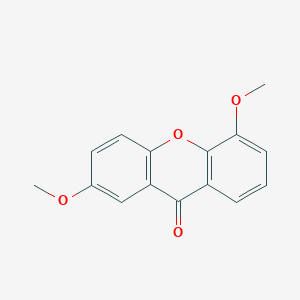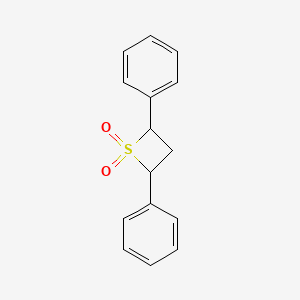
2,4-Diphenylthietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenylthietane 1,1-dioxide is an organosulfur compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. The compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylthietane 1,1-dioxide typically involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur (VI) fluoride exchange reaction with amines at the S–F bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diphenylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is a key reactive site.
Rearrangement: Notably, this compound can rearrange to form 3,5-diphenyl-1,2-oxathiolan 2-oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and oxathiolan derivatives, which have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2,4-Diphenylthietane 1,1-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved include oxidative stress responses and enzyme inhibition, which are areas of active research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share a similar thietane ring structure but differ in their substituents, leading to different chemical and biological properties.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives: These compounds have a benzothiadiazine ring and are studied for their PI3Kδ inhibitory activity.
Uniqueness
2,4-Diphenylthietane 1,1-dioxide is unique due to its specific arrangement of phenyl groups and the thietane ring, which confer distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24609-91-4 |
|---|---|
Molekularformel |
C15H14O2S |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2,4-diphenylthietane 1,1-dioxide |
InChI |
InChI=1S/C15H14O2S/c16-18(17)14(12-7-3-1-4-8-12)11-15(18)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI-Schlüssel |
PBIDOWZWFVNESP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S(=O)(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


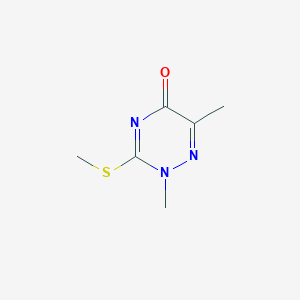

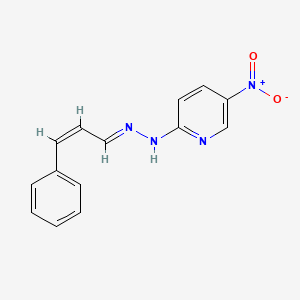

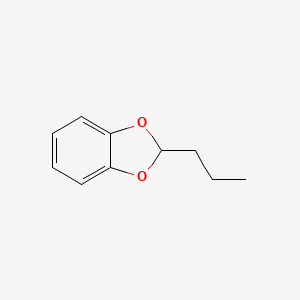

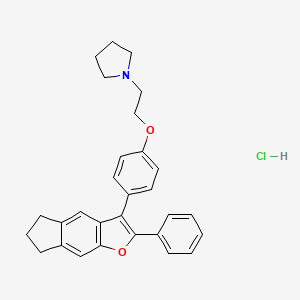
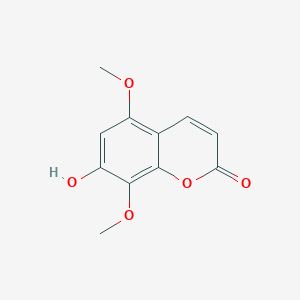
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)

![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)

![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
